2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride
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Overview
Description
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a fluoromethyl group and a methoxy group attached to a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common approach is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can lead to the formation of azides or nitriles.
Scientific Research Applications
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-2-(Hydroxymethyl)-4-methoxypyrrolidine hydrochloride
- (2S,4S)-2-(Chloromethyl)-4-methoxypyrrolidine hydrochloride
- (2S,4S)-2-(Bromomethyl)-4-methoxypyrrolidine hydrochloride
Uniqueness
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13ClFNO |
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Molecular Weight |
169.62 g/mol |
IUPAC Name |
2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
HSGPJXMRKQZAJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)CF.Cl |
Origin of Product |
United States |
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